6-tert-butyl-2H,3H-imidazo[2,1-b][1,3]thiazole
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Overview
Description
6-tert-butyl-2H,3H-imidazo[2,1-b][1,3]thiazole is a heterocyclic compound that features both imidazole and thiazole rings. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The unique structure of this compound allows it to participate in various chemical reactions, making it a versatile building block for synthesizing more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-butyl-2H,3H-imidazo[2,1-b][1,3]thiazole typically involves the condensation of appropriate thioamide and α-haloketone precursors. One common method includes the reaction of 2-mercaptoimidazole with tert-butyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the imidazo[2,1-b][1,3]thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to precisely control reaction conditions, such as temperature, pressure, and reagent concentrations. The use of catalysts and optimized reaction pathways can further improve the efficiency of industrial-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
6-tert-butyl-2H,3H-imidazo[2,1-b][1,3]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to modify the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[2,1-b][1,3]thiazole derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents introduced .
Scientific Research Applications
6-tert-butyl-2H,3H-imidazo[2,1-b][1,3]thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 6-tert-butyl-2H,3H-imidazo[2,1-b][1,3]thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. Molecular docking studies have shown that this compound can form stable complexes with target proteins, leading to changes in their conformation and function .
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b][1,3]thiazole: Lacks the tert-butyl group, resulting in different chemical reactivity and biological activity.
Benzo[d]imidazo[2,1-b][1,3]thiazole: Contains a fused benzene ring, which can enhance its stability and alter its electronic properties.
Imidazo[2,1-b][1,3]thiadiazole: Features a diazole ring, which can affect its interaction with biological targets.
Uniqueness
6-tert-butyl-2H,3H-imidazo[2,1-b][1,3]thiazole is unique due to the presence of the tert-butyl group, which can influence its solubility, stability, and reactivity. This structural feature makes it a valuable compound for designing new molecules with specific properties and functions .
Properties
Molecular Formula |
C9H14N2S |
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Molecular Weight |
182.29 g/mol |
IUPAC Name |
6-tert-butyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C9H14N2S/c1-9(2,3)7-6-11-4-5-12-8(11)10-7/h6H,4-5H2,1-3H3 |
InChI Key |
BLJGYIZTYYIHCR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CN2CCSC2=N1 |
Origin of Product |
United States |
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